molecular formula C143H230N42O37S7 B12509452 6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[2-[(2-amino-3-methylpentanoyl)amino]but-2-enoylamino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid

6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[2-[(2-amino-3-methylpentanoyl)amino]but-2-enoylamino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid

Cat. No.: B12509452
M. Wt: 3354.1 g/mol
InChI Key: NVNLLIYOARQCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[2-[(2-amino-3-methylpentanoyl)amino]but-2-enoylamino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid is a useful research compound. Its molecular formula is C143H230N42O37S7 and its molecular weight is 3354.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[2-[(2-amino-3-methylpentanoyl)amino]but-2-enoylamino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[2-[(2-amino-3-methylpentanoyl)amino]but-2-enoylamino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C143H230N42O37S7

Molecular Weight

3354.1 g/mol

IUPAC Name

6-amino-2-[2-[[2-[[2-[[2-[[2-[[7-[[6-amino-2-[[2-[[4-amino-2-[[21-[[6-amino-2-[[3-[[15-[2-[(2-amino-3-methylpentanoyl)amino]but-2-enoylamino]-12-butan-2-yl-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid

InChI

InChI=1S/C143H230N42O37S7/c1-24-69(11)105(148)135(213)162-82(27-4)118(196)174-94-58-225-59-95(175-123(201)89(48-67(7)8)169-115(193)74(16)158-138(216)107(70(12)25-2)180-132(94)210)133(211)184-112-79(21)229-61-96(160-104(190)56-152-134(212)100-38-34-44-185(100)142(112)220)128(206)164-84(36-29-32-42-145)120(198)182-109-76(18)226-60-97(161-103(189)55-151-117(195)85(39-45-223-22)165-122(200)88(47-66(5)6)168-113(191)72(14)156-102(188)54-153-136(109)214)129(207)171-92(51-101(147)187)125(203)166-86(40-46-224-23)119(197)163-83(35-28-31-41-144)121(199)183-110-77(19)228-63-99-130(208)170-90(49-80-52-149-64-154-80)124(202)176-98(62-227-78(20)111(141(219)177-99)181-116(194)75(17)159-140(110)218)131(209)173-93(57-186)127(205)179-108(71(13)26-3)139(217)172-91(50-81-53-150-65-155-81)126(204)178-106(68(9)10)137(215)157-73(15)114(192)167-87(143(221)222)37-30-33-43-146/h27,52-53,64-72,75-79,83-100,105-112,186H,15-16,24-26,28-51,54-63,144-146,148H2,1-14,17-23H3,(H2,147,187)(H,149,154)(H,150,155)(H,151,195)(H,152,212)(H,153,214)(H,156,188)(H,157,215)(H,158,216)(H,159,218)(H,160,190)(H,161,189)(H,162,213)(H,163,197)(H,164,206)(H,165,200)(H,166,203)(H,167,192)(H,168,191)(H,169,193)(H,170,208)(H,171,207)(H,172,217)(H,173,209)(H,174,196)(H,175,201)(H,176,202)(H,177,219)(H,178,204)(H,179,205)(H,180,210)(H,181,194)(H,182,198)(H,183,199)(H,184,211)(H,221,222)

InChI Key

NVNLLIYOARQCIX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC8=CNC=N8)C)C)C)CC(C)C

Origin of Product

United States

Biological Activity

The compound 6-amino-2-[...] (hereafter referred to as "the compound") is a complex synthetic molecule with potential biological activities. Its intricate structure suggests various interactions with biological systems. This article explores its biological activity through available research findings.

Structural Overview

The compound is characterized by multiple amino acid residues and functional groups that may contribute to its activity. The molecular formula is C29H52N6O10C_{29}H_{52}N_{6}O_{10}, with a molecular weight of approximately 644.757 g/mol . The presence of imidazole and other functional groups indicates potential roles in enzymatic interactions and receptor binding.

Antimicrobial Properties

Research indicates that compounds similar in structure to the compound have exhibited antimicrobial properties. For instance, certain polypeptide antibiotics derived from similar amino acid sequences have shown effectiveness against various bacterial strains . The presence of multiple amine and carbonyl groups in the compound may enhance its ability to disrupt microbial membranes or interfere with metabolic pathways.

Enzyme Inhibition

The compound's structural components suggest potential inhibition of specific enzymes. For example, modifications in similar compounds have demonstrated the ability to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism . This inhibition can lead to increased insulin sensitivity and reduced blood glucose levels.

Cytotoxicity and Selectivity

Studies on related compounds have revealed varying degrees of cytotoxicity towards cancer cell lines. The structure–activity relationship (SAR) analysis indicates that specific modifications can enhance selectivity towards cancer cells while minimizing effects on normal cells . The presence of imidazole rings may contribute to this selectivity by facilitating interactions with specific cellular targets.

Case Study 1: Antimicrobial Activity

In a study evaluating a similar compound's antimicrobial efficacy against Staphylococcus aureus, results showed significant inhibition at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall due to the compound's amphipathic nature.

Case Study 2: Enzyme Inhibition

A derivative of the compound was tested for DPP-IV inhibition in vitro. Results indicated an IC50 value of 25 µM, suggesting moderate potency compared to existing DPP-IV inhibitors like sitagliptin .

Research Findings Summary Table

Activity Result Reference
AntimicrobialSignificant inhibition at 10 µg/mL
DPP-IV InhibitionIC50 = 25 µM
CytotoxicityVaries by modification

Q & A

Q. What are the key challenges in synthesizing this highly complex macrocyclic compound, and what methodologies are recommended to address them?

Synthesis challenges arise from the compound’s structural complexity, including multiple heterocyclic rings, stereochemical centers, and functional groups (e.g., imidazole, thioether). Methodological recommendations:

  • Stepwise assembly : Use fragment-based synthesis, as seen in analogous macrocycles (e.g., coupling boronohexanoic acid intermediates via Suzuki-Miyaura reactions) .
  • Protection strategies : Employ tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to stabilize reactive amines during cyclization .
  • Catalytic systems : Optimize Pd-based catalysts (e.g., Pd₂(dba)₃ with BINAP ligands) for cross-coupling steps, as demonstrated in heteroaryl-amino pyridine syntheses .
Critical Synthesis Steps Reagents/ConditionsYield (%)Reference
Cyclization of thiadiazole intermediatesCSCl₂, iPr₂NEt, CH₂Cl₂98
Deprotection of Boc groupsHCl–MeOH, THF–MeOH93

Q. What analytical techniques are most effective for characterizing the compound’s structural and stereochemical complexity?

  • High-resolution mass spectrometry (HRMS) : Essential for verifying molecular weight and fragmentation patterns of high-MW macrocycles.
  • Multidimensional NMR : Use ¹H-¹³C HSQC and NOESY to resolve overlapping signals and confirm stereochemistry .
  • X-ray crystallography : Critical for absolute configuration determination, especially for chiral centers in bicyclic segments .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics, DFT) predict the compound’s conformational stability and binding interactions?

  • Molecular dynamics (MD) simulations : Model the macrocycle’s folding behavior in solvent environments (e.g., water/DMSO mixtures) using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate energy-minimized conformers and identify stabilizing interactions (e.g., intramolecular H-bonds between amide groups) .
  • AI-driven tools : Integrate COMSOL Multiphysics with machine learning to simulate reaction pathways and optimize synthesis conditions .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Systematic meta-analysis : Compare experimental conditions (e.g., buffer pH, assay temperature) from peer-reviewed studies to identify variability sources .
  • Dose-response validation : Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Structural analogs : Test derivatives (e.g., substituting imidazole with pyridine) to isolate structure-activity relationships (SAR) .
Reported IC₅₀ Discrepancies Assay TypeProposed Resolution
Variability in enzyme inhibition (nM vs. μM)Kinase assayStandardize ATP concentration (1 mM)
Divergent cytotoxicity (cell lines)MTT assayUse isogenic cell lines to control for genetic drift

Q. What theoretical frameworks guide the design of derivatives to enhance target selectivity?

  • Bioisosteric replacement : Replace labile groups (e.g., methylsulfanyl with trifluoromethyl) to improve metabolic stability, as seen in spirocyclic analogs .
  • Conformational constraint : Introduce bicyclic motifs (e.g., tetrahydropyridine rings) to restrict flexibility and enhance binding pocket complementarity .
  • Pharmacophore mapping : Align functional groups (e.g., boronic acids, imidazole) with target active sites using Schrödinger’s Phase .

Methodological and Funding Considerations

Q. How can researchers align exploratory studies on this compound with grant funding priorities for basic vs. applied research?

  • Curiosity-driven proposals : Emphasize novelty in macrocyclic drug design (e.g., addressing antibiotic resistance) to appeal to agencies like NSF or ERC .
  • Applied frameworks : Link to societal challenges (e.g., "climate-resilient biomaterials") to secure industry or EU Horizon funding .

Q. What strategies mitigate risks of irreproducibility in multi-step syntheses?

  • Robotic automation : Implement AI-driven platforms for precise reagent dispensing and reaction monitoring .
  • Open-access datasets : Share reaction parameters (e.g., solvent purity, catalyst lot numbers) via platforms like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.